3-Vinyl-4-dimethylaminopyridine

Overview

Description

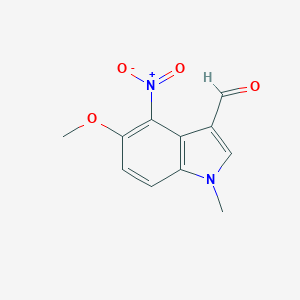

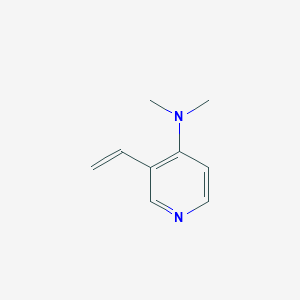

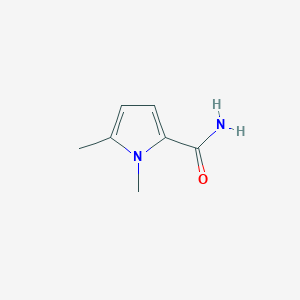

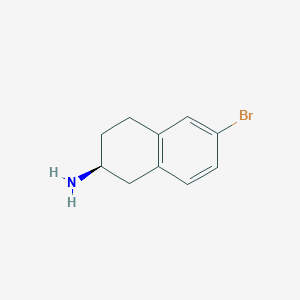

3-Vinyl-4-dimethylaminopyridine (VDMP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. VDMP is a pyridine derivative that contains a vinyl group and a dimethylamino group in its structure. It is widely used as a catalyst in organic synthesis reactions due to its ability to enhance the reactivity of various substrates.

Scientific Research Applications

3-Vinyl-4-dimethylaminopyridine has been extensively used in scientific research due to its catalytic properties. It has been used as a catalyst in various organic synthesis reactions, including the synthesis of biologically active compounds, such as amino acids, peptides, and alkaloids. 3-Vinyl-4-dimethylaminopyridine has also been used in the synthesis of polymers and in the production of pharmaceuticals.

Mechanism Of Action

The mechanism of action of 3-Vinyl-4-dimethylaminopyridine as a catalyst involves the activation of the substrate through the formation of a complex between 3-Vinyl-4-dimethylaminopyridine and the substrate. This complex then undergoes a series of reactions, which result in the formation of the desired product. The vinyl group in 3-Vinyl-4-dimethylaminopyridine enhances the reactivity of the substrate by providing a π-electron-rich environment, which promotes the formation of a reactive intermediate. The dimethylamino group in 3-Vinyl-4-dimethylaminopyridine acts as a Lewis base, which stabilizes the intermediate and facilitates the reaction.

Biochemical And Physiological Effects

3-Vinyl-4-dimethylaminopyridine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments. 3-Vinyl-4-dimethylaminopyridine has also been reported to have antimicrobial properties and has been used in the development of antimicrobial agents.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-Vinyl-4-dimethylaminopyridine as a catalyst in laboratory experiments is its ability to enhance the reactivity of various substrates. This property makes 3-Vinyl-4-dimethylaminopyridine a useful tool for the synthesis of complex organic molecules. 3-Vinyl-4-dimethylaminopyridine is also relatively easy to synthesize and is commercially available. However, one limitation of using 3-Vinyl-4-dimethylaminopyridine is its sensitivity to air and moisture, which can affect its catalytic activity. Additionally, 3-Vinyl-4-dimethylaminopyridine has a relatively short shelf life, which can limit its use in long-term experiments.

Future Directions

For the use of 3-Vinyl-4-dimethylaminopyridine include the development of new synthetic methods, the application in the synthesis of new pharmaceuticals and biologically active compounds, and the study of its biochemical and physiological effects.

properties

CAS RN |

191104-24-2 |

|---|---|

Product Name |

3-Vinyl-4-dimethylaminopyridine |

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

3-ethenyl-N,N-dimethylpyridin-4-amine |

InChI |

InChI=1S/C9H12N2/c1-4-8-7-10-6-5-9(8)11(2)3/h4-7H,1H2,2-3H3 |

InChI Key |

TXYQMXFPKOXOFT-UHFFFAOYSA-N |

SMILES |

CN(C)C1=C(C=NC=C1)C=C |

Canonical SMILES |

CN(C)C1=C(C=NC=C1)C=C |

synonyms |

4-Pyridinamine,3-ethenyl-N,N-dimethyl-(9CI) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)

![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)